molecular formula C27H45NO B7910238 Olesoxime

Olesoxime

Cat. No.: B7910238
M. Wt: 399.7 g/mol
InChI Key: QNTASHOAVRSLMD-GYKMGIIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRO 19622, also known as Olesoxime, is a novel mitochondrial-targeted neuroprotective compound. It belongs to a new family of cholesterol-oximes identified for its survival-promoting activity on purified motor neurons deprived of neurotrophic factors. TRO 19622 targets proteins of the outer mitochondrial membrane, concentrates at the mitochondria, and prevents permeability transition pore opening mediated by oxidative stress .

Preparation Methods

The synthesis of TRO 19622 involves the oximation of cholest-4-en-3-one. The reaction typically involves the use of hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization

Chemical Reactions Analysis

TRO 19622 undergoes several types of chemical reactions:

    Oxidation: TRO 19622 can be oxidized to form various oxime derivatives.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common reagents used in these reactions include hydroxylamine hydrochloride, lithium aluminum hydride, and various bases and acids. The major products formed from these reactions are typically oxime derivatives, amines, and substituted oximes .

Scientific Research Applications

TRO 19622 has a wide range of scientific research applications:

    Chemistry: TRO 19622 is used as a model compound to study the chemistry of oximes and their derivatives.

    Biology: TRO 19622 is used to study the survival-promoting activity on motor neurons and its effects on mitochondrial function.

    Medicine: TRO 19622 is being investigated for its potential therapeutic effects in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). .

    Industry: TRO 19622 is used in the development of neuroprotective agents and mitochondrial-targeted therapies

Mechanism of Action

TRO 19622 exerts its effects by targeting proteins of the outer mitochondrial membrane. It concentrates at the mitochondria and prevents the opening of the mitochondrial permeability transition pore, which is mediated by oxidative stress. This action helps to maintain mitochondrial integrity and function, thereby promoting cell survival. The molecular targets involved include the voltage-dependent anion channel and the translocator protein .

Comparison with Similar Compounds

TRO 19622 is unique in its ability to target the mitochondrial permeability transition pore and promote motor neuron survival. Similar compounds include:

TRO 19622 stands out due to its specific targeting of mitochondrial proteins and its potent neuroprotective effects in models of neurodegenerative diseases .

Properties

IUPAC Name

N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTASHOAVRSLMD-GYKMGIIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22033-87-0
Record name Olesoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22033-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olesoxime [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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